4-(4-Chlorophenoxy)butan-1-amine
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Overview
Description
1-(4-Aminobutoxy)-4-chlorobenzene is an organic compound characterized by the presence of an aminobutoxy group attached to a chlorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminobutoxy)-4-chlorobenzene typically involves the reaction of 4-chlorophenol with 4-aminobutanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-chlorophenol is replaced by the aminobutoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods: On an industrial scale, the production of 1-(4-Aminobutoxy)-4-chlorobenzene can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminobutoxy)-4-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The aminobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Aminobutoxy)-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Aminobutoxy)-4-chlorobenzene involves its interaction with specific molecular targets. The aminobutoxy group can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
4-Aminobutoxybenzene: Lacks the chlorine atom, resulting in different reactivity and applications.
4-Chlorobutoxybenzene: Lacks the amino group, affecting its interaction with biological molecules.
1-(4-Aminobutoxy)-4-methylbenzene: Contains a methyl group instead of a chlorine atom, leading to variations in its chemical properties.
Properties
IUPAC Name |
4-(4-chlorophenoxy)butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,1-2,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYYLLGWJSAWRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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